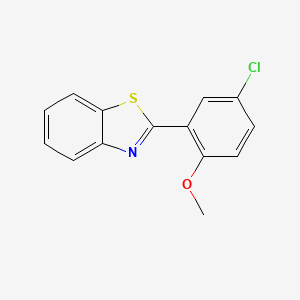

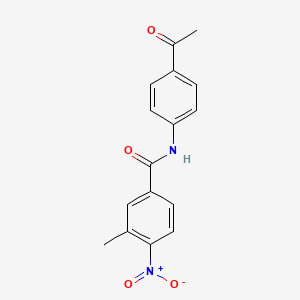

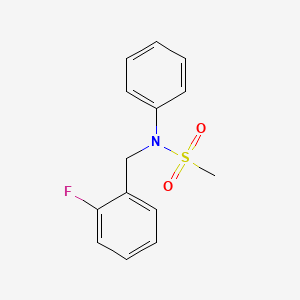

![molecular formula C16H13FN2OS2 B5696927 N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-(2-thienyl)acetamide](/img/structure/B5696927.png)

N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-(2-thienyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-(2-thienyl)acetamide” is a compound that belongs to the class of organic compounds known as thiazoles . Thiazole nucleus exhibited its antimicrobial activity by blocking the biosynthesis of certain bacterial lipids and/or by additional mechanisms against various bacterial species .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) .Molecular Structure Analysis

The molecular structure of “N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-(2-thienyl)acetamide” is confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-(2-thienyl)acetamide” have been studied . The reactions involve the use of various reagents and catalysts .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-(2-thienyl)acetamide” are confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) .Scientific Research Applications

Antimicrobial Activity

Thiazole derivatives have been studied for their potential as antimicrobial agents. The thiazole nucleus can interfere with the biosynthesis of bacterial lipids, offering a novel mode of action against microbial infections . This compound, with its specific substitutions, could be evaluated for its efficacy against a range of bacterial and fungal species, potentially leading to the development of new antimicrobial drugs.

Anticancer Properties

Compounds with a thiazole core have shown promise as antiproliferative agents. They have been evaluated for their ability to inhibit the growth of cancer cell lines, such as human breast adenocarcinoma (MCF7), by disrupting cellular processes . The compound could be a candidate for further anticancer drug development, with molecular docking studies aiding in understanding its interaction with cancer targets.

Drug Resistance Modulation

The emergence of drug-resistant strains of pathogens and cancer cells is a significant challenge in medicine. Thiazole derivatives have been explored for their role in combating drug resistance, potentially by serving as lead compounds for rational drug design . Research into this compound could focus on its ability to modulate resistance mechanisms in various diseases.

Pharmacological Enhancements

The structural features of thiazole compounds have been associated with various pharmacological activities. Modifications to the thiazole moiety, as seen in this compound, could lead to enhanced activity or specificity for certain biological targets, making it a valuable scaffold for drug discovery .

Molecular Modelling and Simulation

Thiazole derivatives are often used in molecular modelling and simulation studies to predict their behavior in biological systems. The compound’s unique structure could provide insights into the binding modes and interactions with biological receptors, aiding in the design of more effective drugs .

Antiviral Applications

Some thiazole derivatives have demonstrated antiviral properties. Investigating this compound’s potential as an antiviral agent could lead to the development of new treatments for viral infections, particularly if it exhibits activity against a broad spectrum of viruses .

Neuroprotective Effects

Thiazole compounds have been associated with neuroprotective effects, which could be beneficial in treating neurodegenerative diseases. Research into the neuroprotective applications of this compound could open up new avenues for the treatment of conditions like Alzheimer’s disease .

Anti-Inflammatory Activity

The anti-inflammatory properties of thiazole derivatives make them candidates for the treatment of inflammatory diseases. This compound could be studied for its efficacy in reducing inflammation, potentially leading to new therapies for chronic inflammatory conditions .

Future Directions

The future directions for the study of “N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-(2-thienyl)acetamide” could include further exploration of its antimicrobial and anticancer activities . Additionally, molecular docking studies could be carried out to study the binding mode of the compound with various receptors .

Mechanism of Action

Target of Action

Similar thiazole derivatives have been studied for their antimicrobial and antiproliferative activities . These compounds often target key proteins or enzymes in bacterial and cancerous cells, disrupting their normal functions .

Mode of Action

Thiazole nucleus, a common structure in these types of compounds, is known to exhibit its antimicrobial activity by blocking the biosynthesis of certain bacterial lipids and/or by additional mechanisms against various bacterial species .

Biochemical Pathways

It’s known that thiazole derivatives often interfere with essential biochemical pathways in target organisms, leading to their antimicrobial and antiproliferative effects .

Result of Action

Similar thiazole derivatives have shown promising antimicrobial activity and anticancer activity against certain types of cancer cell lines .

properties

IUPAC Name |

N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-thiophen-2-ylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13FN2OS2/c1-10-15(11-4-6-12(17)7-5-11)19-16(22-10)18-14(20)9-13-3-2-8-21-13/h2-8H,9H2,1H3,(H,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPUYTHHDDJQJAO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(S1)NC(=O)CC2=CC=CS2)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13FN2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-(thiophen-2-yl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

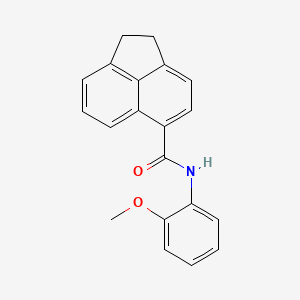

![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2-ethoxybenzamide](/img/structure/B5696849.png)

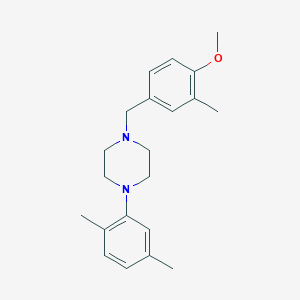

![2-({5-[(1-naphthylmethyl)thio]-1,3,4-thiadiazol-2-yl}thio)acetamide](/img/structure/B5696900.png)

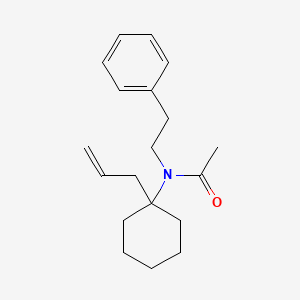

![2-fluoro-N-{2-[(4-fluorophenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5696914.png)

![3-(difluoromethyl)-N-{4-methoxy-3-[(2-methylphenoxy)methyl]benzylidene}-5-(methylthio)-4H-1,2,4-triazol-4-amine](/img/structure/B5696922.png)